2,4-Dinitroiodobenzene
Overview
Description
2,4-Dinitroiodobenzene is an aromatic compound with the molecular formula C6H3IN2O4. It is characterized by the presence of an iodine atom and two nitro groups attached to a benzene ring. This compound is known for its distinctive yellow to orange color and is used in various chemical and industrial applications .
Biochemical Analysis
Biochemical Properties
1-Iodo-2,4-dinitrobenzene plays a crucial role in various biochemical reactions due to its electrophilic nature. It is commonly used as a substrate in the study of glutathione transferases, enzymes that catalyze the conjugation of glutathione to electrophilic compounds. The interaction between 1-Iodo-2,4-dinitrobenzene and glutathione transferases involves the formation of a covalent bond between the compound and the thiol group of glutathione, leading to the detoxification of the compound. Additionally, 1-Iodo-2,4-dinitrobenzene can interact with other nucleophiles, such as amino acids and proteins, through nucleophilic aromatic substitution reactions .
Cellular Effects
1-Iodo-2,4-dinitrobenzene has been shown to affect various cellular processes. In studies involving 3T3 cells, exposure to 1-Iodo-2,4-dinitrobenzene resulted in the depletion of cellular glutathione levels, leading to oxidative stress and alterations in the cytoskeleton . This compound can also influence cell signaling pathways by modifying the activity of key signaling proteins through covalent binding. Furthermore, 1-Iodo-2,4-dinitrobenzene has been reported to affect gene expression by inducing the expression of stress-responsive genes .
Molecular Mechanism
The molecular mechanism of action of 1-Iodo-2,4-dinitrobenzene involves its interaction with nucleophiles in the cell. The compound undergoes nucleophilic aromatic substitution reactions, where the iodine atom is replaced by a nucleophile, such as the thiol group of glutathione. This reaction results in the formation of a covalent bond between 1-Iodo-2,4-dinitrobenzene and the nucleophile, leading to the detoxification of the compound. Additionally, 1-Iodo-2,4-dinitrobenzene can inhibit the activity of certain enzymes by covalently modifying their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-2,4-dinitrobenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to 1-Iodo-2,4-dinitrobenzene in in vitro and in vivo studies has been associated with persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 1-Iodo-2,4-dinitrobenzene in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and transient changes in cellular function. At high doses, 1-Iodo-2,4-dinitrobenzene can cause significant toxicity, including severe oxidative stress, cell death, and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity .
Metabolic Pathways
1-Iodo-2,4-dinitrobenzene is involved in metabolic pathways related to detoxification and oxidative stress. The compound is metabolized by glutathione transferases, which catalyze the conjugation of glutathione to 1-Iodo-2,4-dinitrobenzene, resulting in its detoxification. This reaction reduces the electrophilic nature of the compound and prevents it from causing cellular damage. Additionally, 1-Iodo-2,4-dinitrobenzene can influence metabolic flux by altering the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 1-Iodo-2,4-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 1-Iodo-2,4-dinitrobenzene can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 1-Iodo-2,4-dinitrobenzene within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-Iodo-2,4-dinitrobenzene is influenced by its interactions with targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the activity and function of 1-Iodo-2,4-dinitrobenzene by directing it to specific subcellular locations .
Preparation Methods
2,4-Dinitroiodobenzene can be synthesized through several methods, including electrophilic aromatic substitution. One common synthetic route involves the nitration of iodobenzene, followed by further nitration to introduce the second nitro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as reagents .
In industrial settings, the production of 1-iodo-2,4-dinitrobenzene may involve large-scale nitration processes with stringent control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dinitroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Oxidation Reactions: While less common, the compound can undergo oxidation reactions under specific conditions to form different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 1-iodo-2,4-diaminobenzene .
Scientific Research Applications
2,4-Dinitroiodobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-iodo-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make the compound highly reactive towards nucleophiles, facilitating various substitution reactions . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2,4-Dinitroiodobenzene can be compared with other similar compounds, such as:
1-Iodo-3,5-dinitrobenzene: Similar in structure but with nitro groups at different positions, affecting its reactivity and applications.
1-Chloro-2,4-dinitrobenzene: Contains a chlorine atom instead of iodine, leading to differences in reactivity and chemical behavior.
1-Bromo-2,4-dinitrobenzene: Similar to the chloro derivative but with a bromine atom, influencing its use in different chemical reactions.
The uniqueness of 1-iodo-2,4-dinitrobenzene lies in its specific reactivity due to the presence of the iodine atom, which can be exploited in various synthetic and industrial applications .
Properties
IUPAC Name |
1-iodo-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMKXMJLXRTQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221128 | |
Record name | 1-Iodo-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221128 | |
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Molecular Weight |
294.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 1-Iodo-2,4-dinitrobenzene | |
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CAS No. |
709-49-9 | |
Record name | 2,4-Dinitroiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Iodo-2,4-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 709-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10266 | |
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Record name | 1-Iodo-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DINITROIODOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOT697X2XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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